Nodusmicin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

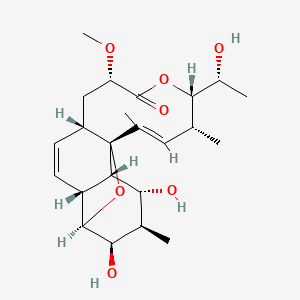

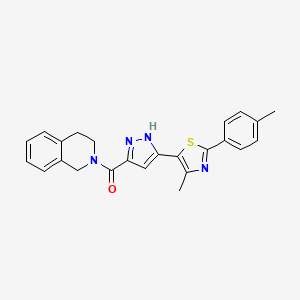

Nodusmicin is a 23-membered macrolide antibiotic isolated as a co-metabolite of nargenicin from Nocardia sp. CS682 . It is structurally similar to nargenicin but lacks the characteristic pyrrole ester . This compound is active against both aerobic and anaerobic bacteria, although its activity against drug-resistant bacteria is lower than that of nargenicin .

Méthodes De Préparation

Nodusmicin is typically isolated from the fermentation broth of Nocardia sp. CS682 . The preparation involves culturing the bacteria under specific conditions to produce the compound, followed by extraction and purification processes . The synthetic route involves the use of meso diol, which is partially etherified and then oxidized to form the enone . Industrial production methods focus on optimizing the fermentation conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Nodusmicin undergoes various chemical reactions, including acetylation, which has been shown to play a significant role in its bioactivity . The acetylation of this compound at the 18-OH position is catalyzed by the enzyme NgnL in the presence of acetyl-CoA . This reaction results in the formation of 18-O-acetyl-nodusmicin . Other reactions include oxidation and reduction, which can modify its biological activity and stability .

Applications De Recherche Scientifique

Nodusmicin has several scientific research applications. It is used as an antibiotic against both Gram-positive and Gram-negative bacteria . Its unique structure makes it a valuable compound for studying macrolide antibiotics and their mechanisms of action . In addition, this compound is used in the development of new antibiotics and in research focused on overcoming antibiotic resistance . Its acetylated derivative, 18-O-acetyl-nodusmicin, has been studied for its enhanced bioactivity and stability .

Mécanisme D'action

Nodusmicin exerts its effects by inhibiting bacterial protein synthesis . It binds to the bacterial ribosome, preventing the elongation of the peptide chain during translation . This action disrupts bacterial growth and replication, leading to cell death . The molecular targets of this compound include the 50S subunit of the bacterial ribosome .

Comparaison Avec Des Composés Similaires

Nodusmicin is structurally similar to nargenicin, luminamycin, lustromycin, branimycin, steptoseomycin, and coloradocin . These compounds share the core macrocyclic lactone structure but differ in their functional groups and bioactivities . This compound’s lack of the pyrrole ester distinguishes it from nargenicin and contributes to its unique biological properties . Compared to nargenicin, this compound has lower activity against drug-resistant bacteria but remains a valuable antibiotic for research and therapeutic applications .

Propriétés

Formule moléculaire |

C23H34O7 |

|---|---|

Poids moléculaire |

422.5 g/mol |

Nom IUPAC |

(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18E)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one |

InChI |

InChI=1S/C23H34O7/c1-10-8-11(2)23-14(9-16(28-5)22(27)29-20(10)13(4)24)6-7-15-17(23)18(25)12(3)19(26)21(15)30-23/h6-8,10,12-21,24-26H,9H2,1-5H3/b11-8+/t10-,12-,13-,14-,15-,16+,17+,18-,19-,20+,21-,23+/m1/s1 |

Clé InChI |

LUCYVUUQBYQHOV-JDYHGCSWSA-N |

SMILES isomérique |

C[C@@H]1/C=C(/[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)O)C)O)\C |

SMILES canonique |

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109918.png)

![N-(2-chlorobenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14109919.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109937.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14109939.png)

![ethyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14109978.png)

![8-{(2Z)-2-[(3E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl}-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14109993.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B14109997.png)